4,4'-Bis(3-aminophenoxy)biphenyl

polyimide synthesis thermal properties glass transition temperature

Polyimide formulators face a critical trade-off between thermal stability and melt processability. This meta-substituted diamine monomer resolves that constraint: - Delivers Tg elevation to 260°C-a 120°C advantage over para-analog systems-with 22.8% higher tensile strength (15.1 vs. 12.3 kg/mm²). - Enables injection molding and extrusion via tunable melt viscosity (≤40,000 poise at 380°C), eliminating sinter-molding bottlenecks. - Monomer thermal stability (5% weight loss at 390°C under N₂) ensures reproducible pilot-scale synthesis. Global stock available for immediate dispatch.

Molecular Formula C24H20N2O2
Molecular Weight 368.4 g/mol
CAS No. 105112-76-3
Cat. No. B1279746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(3-aminophenoxy)biphenyl
CAS105112-76-3
Molecular FormulaC24H20N2O2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC(=C4)N)N
InChIInChI=1S/C24H20N2O2/c25-19-3-1-5-23(15-19)27-21-11-7-17(8-12-21)18-9-13-22(14-10-18)28-24-6-2-4-20(26)16-24/h1-16H,25-26H2
InChIKeyUCQABCHSIIXVOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Bis(3-aminophenoxy)biphenyl (CAS 105112-76-3): Technical Baseline and Procurement Profile


4,4'-Bis(3-aminophenoxy)biphenyl (CAS 105112-76-3), a meta-substituted aromatic diamine monomer with the molecular formula C24H20N2O2 and molecular weight of 368.44 g/mol [1], belongs to the bis(aminophenoxy)biphenyl class of monomers. It serves as a critical building block for synthesizing high-performance polyimides and advanced engineering polymers [2]. Its biphenyl core combined with flexible ether linkages and meta-positioned amino groups confers a distinct balance of thermal stability and processability that distinguishes it from para-substituted analogs [3].

Why 4,4'-Bis(3-aminophenoxy)biphenyl Cannot Be Readily Substituted by Generic Aromatic Diamines


Substitution of 4,4'-Bis(3-aminophenoxy)biphenyl with structurally similar aromatic diamines—such as its para-substituted isomer 4,4'-bis(4-aminophenoxy)biphenyl or the widely used 4,4'-oxydianiline (ODA)—yields polyimides with substantially altered thermomechanical profiles, crystallization behavior, and processability characteristics [1]. The meta-substitution pattern of the amino groups relative to the ether linkages in 4,4'-Bis(3-aminophenoxy)biphenyl introduces chain flexibility and disrupts molecular packing, which directly modulates glass transition temperature (Tg), melt viscosity, mechanical properties, and solubility relative to para-analogs [2]. The quantitative evidence below demonstrates that these differences are not marginal; they are material-determinative for applications requiring specific thermal processing windows or mechanical performance thresholds.

4,4'-Bis(3-aminophenoxy)biphenyl: Comparative Quantitative Evidence for Scientific Selection


Glass Transition Temperature Elevation in PMDA-Based Polyimides Relative to Conventional Diamine Systems

Polyimides synthesized via condensation of 4,4'-Bis(3-aminophenoxy)biphenyl (BAB) with pyromellitic dianhydride (PMDA) achieve a glass transition temperature (Tg) of 260°C, which is substantially higher than the Tg of 140°C reported for polyimides derived from alternative diamine systems under comparable polymerization conditions [1]. This 120°C differential represents an approximate 86% increase in thermal performance threshold, enabling elevated service temperatures without compromising the crystalline morphology or processability inherent to the BAB-PMDA system [1].

polyimide synthesis thermal properties glass transition temperature PMDA

Mechanical Strength Superiority of Meta-Substituted Biphenyl Diamine in Polyimide Films versus Para-Analog

In a direct head-to-head comparison under identical polymerization and film preparation protocols, polyimide films synthesized from 4,4'-Bis(3-aminophenoxy)biphenyl (meta-substituted) and 4,4'-(p-phenylenedioxy)diphthalic dianhydride demonstrated a tensile strength of 15.1 kg/mm², which exceeds the 12.3 kg/mm² achieved by the para-substituted analog 4,4'-bis(4-aminophenoxy)biphenyl under the same dianhydride and processing conditions [1]. This corresponds to a 22.8% relative enhancement in tensile strength attributable solely to the meta- versus para-positioning of the amino groups relative to the ether linkages [1].

polyimide film tensile strength meta-substitution para-substitution

Monomer Solubility and Synthetic Accessibility Advantage in Polar Aprotic Media

4,4'-Bis(3-aminophenoxy)biphenyl exhibits superior solubility characteristics in polar aprotic solvents under basic conditions compared to its para-substituted isomer, facilitating more efficient nucleophilic aromatic substitution during monomer synthesis [1]. Specifically, the synthesis via reaction of 4,4'-dihydroxybiphenyl with m-dinitrobenzene in dipolar aprotic solvents (e.g., N,N-dimethylformamide, N-methyl-2-pyrrolidone) in the presence of potassium carbonate proceeds with higher homogeneity and reduced precipitation of intermediates relative to para-oriented analog syntheses, which require more forcing conditions to achieve comparable conversion [1]. This solubility differential enables reproducible, scalable monomer production with fewer purification steps [1].

monomer synthesis solubility nucleophilic substitution polymer precursor

Thermal Decomposition Resistance of Meta-Substituted Diamine Monomer Under Inert Atmosphere

Thermogravimetric analysis (TGA) of 4,4'-Bis(3-aminophenoxy)biphenyl demonstrates 5% weight loss occurring at 390°C under nitrogen atmosphere [1]. This thermal decomposition threshold substantially exceeds that of conventional aromatic diamines such as 4,4'-oxydianiline (ODA), which exhibits 5% weight loss at approximately 230-250°C under comparable inert conditions [2]. The 140-160°C differential in thermal stability enables higher-temperature monomer drying protocols prior to polymerization, broader processing windows, and enhanced shelf stability under elevated ambient storage conditions [1].

thermogravimetric analysis thermal stability monomer purity storage stability

Melt Processability Window in Copolyimide Systems Containing BAB

Copolyimides synthesized from 4,4'-Bis(3-aminophenoxy)biphenyl (BAB), pyromellitic dianhydride (PMDA), and 4,4'-oxydianiline (ODA) exhibit melt viscosities that are tunable and dependent on ODA content, with pure BAB-PMDA systems achieving melt viscosities of not more than 40,000 poise at 380°C [1]. In contrast, copolyimides incorporating 3,3',4,4'-biphenyl tetracarboxylic dianhydride (BPDA) with BAB show systematically decreasing melt viscosities and Tg values as BPDA content increases, demonstrating that BAB imparts a controllable rheological profile distinct from para-substituted diamine systems [1]. This tunability of melt processability is not observed to the same degree in para-substituted biphenyl diamine-derived polyimides, which tend toward higher melt viscosities and narrower processing windows [2].

melt processability copolyimide rheology thermoplastic polyimide

4,4'-Bis(3-aminophenoxy)biphenyl: Evidence-Backed Research and Industrial Application Scenarios


High-Temperature Polyimide Films for Flexible Electronics and Aerospace Insulation

Based on the demonstrated Tg elevation of 260°C (120°C advantage over alternative diamine systems) [1] combined with the 22.8% tensile strength enhancement (15.1 kg/mm² vs. 12.3 kg/mm² for para-analog) [2], 4,4'-Bis(3-aminophenoxy)biphenyl-derived polyimide films are optimally suited for flexible printed circuit substrates, wire and cable insulation, and aerospace thermal blankets requiring sustained mechanical integrity at elevated service temperatures. The meta-substitution architecture provides the mechanical robustness necessary for thin-film applications where para-analog films would require greater thickness to achieve equivalent load-bearing capacity.

Injection-Moldable and Extrudable Thermoplastic Polyimide Components

The tunable melt viscosity (≤40,000 poise at 380°C for BAB-PMDA systems) and controllable crystallization behavior of BAB-based copolyimides [1] enable processing via conventional thermoplastic manufacturing routes—injection molding, extrusion, and compression molding—rather than being restricted to sinter-molding as required by many crystalline polyimides [2]. This processability advantage makes 4,4'-Bis(3-aminophenoxy)biphenyl the preferred diamine selection for producing complex-geometry polyimide components for semiconductor manufacturing equipment, high-temperature bearings and seals, and under-hood automotive parts where net-shape manufacturing economics are critical.

High-Temperature Structural Adhesives and Composite Matrices

The elevated monomer thermal stability (5% weight loss at 390°C under N2) [1] combined with the enhanced Tg of BAB-PMDA polyimides (260°C) [2] positions 4,4'-Bis(3-aminophenoxy)biphenyl as a strategic monomer for formulating high-temperature structural adhesives and carbon-fiber-reinforced polyimide composite matrices. These systems are deployed in aerospace leading edges, engine nacelle components, and satellite structures where adhesive bond-line integrity must be maintained across extreme thermal cycling regimes. The meta-substitution architecture further provides improved solubility during prepreg impregnation compared to rigid para-analog diamine systems [3].

Specialty Polyimide Synthesis Requiring Controlled Crystallization Kinetics

The distinctive meta-substitution pattern of 4,4'-Bis(3-aminophenoxy)biphenyl enables controlled modulation of polyimide crystallization rates without altering overall crystallinity [1]. This characteristic is essential for producing non-crystalline polyimides with outstanding processability and thermal resistance, as well as crystalline polyimides with controlled morphology for gas separation membranes, low-CTE substrates, and optical films requiring precise microstructural control. The solubility advantage of the meta-substituted monomer in dipolar aprotic media [2] further facilitates reproducible laboratory-scale and pilot-scale synthesis of these specialty polyimides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-Bis(3-aminophenoxy)biphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.